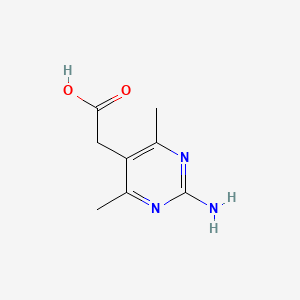

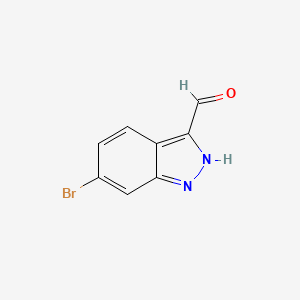

(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities, and modifications on the pyrimidine ring can lead to compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. In the context of the provided data, although the exact compound (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is not directly mentioned, the synthesis of related compounds has been described. For instance, a series of 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives were efficiently synthesized and showed significant antihyperlipidemic activity in vivo . This suggests that the synthesis of similar pyrimidine acetic acid derivatives is feasible and can lead to biologically active compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their chemical and biological properties. The provided data does not directly discuss the molecular structure of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid, but it does mention the structural analysis of related compounds. For example, the correct structures of s-triazolo[4,3-a]pyrimidine and s-triazolo[1,5-a]pyrimidine derivatives were established using various spectroscopic methods, including IR, UV, PMR, and 13C NMR . These techniques are essential for confirming the structure of synthesized compounds and ensuring their purity.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be diverse, depending on the substituents and reaction conditions. The provided data does not detail specific reactions for (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid, but it does highlight the synthesis and structural elucidation of related compounds. For instance, the rearrangement of mercapto-s-triazolo[4,3-a]pyrimidine to its [1,5-a] isomer was demonstrated . This indicates that pyrimidine derivatives can undergo rearrangement reactions under certain conditions, which could be relevant for the synthesis or modification of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. While the provided data does not give specific information on the properties of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid, it does mention the use of mixed melting point data to confirm the structure of synthesized compounds . This implies that the melting point can be a useful property for characterizing these compounds. Additionally, the antihyperlipidemic activity of related pyrimidine acetic acid derivatives suggests that they may interact with biological targets, which is a significant chemical property .

Wissenschaftliche Forschungsanwendungen

-

Pharmacologically Active Decorated Six-Membered Diazines

- Application: Diazine alkaloids, which include pyrimidines, are used in a wide range of pharmacological applications. They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

- Method: The synthetic approaches applied in preparing pharmacologically active decorated diazines focus on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results: Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity. This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dihydroxypyrimidines

- Application: These compounds have been studied for their dose-dependent inhibitory effects on in vitro NO production .

- Method: The study involved the synthesis of these compounds and testing their effects on NO production .

- Results: The results showed that these compounds have dose-dependent inhibitory effects on in vitro NO production .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

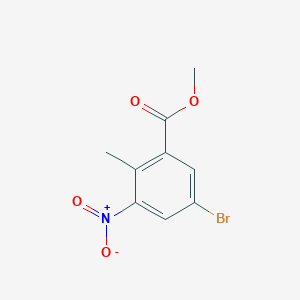

2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-4-6(3-7(12)13)5(2)11-8(9)10-4/h3H2,1-2H3,(H,12,13)(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMVDEYWTMKUNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649759 |

Source

|

| Record name | (2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid | |

CAS RN |

933687-60-6 |

Source

|

| Record name | (2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

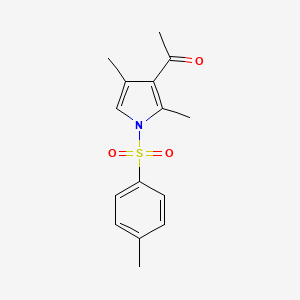

![2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1293366.png)